4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate
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Overview
Description
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound that features a bromopyridine moiety and a methoxyphenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE typically involves the following steps:
Formation of 5-bromopyridin-3-ylamine: This can be achieved by bromination of pyridine followed by amination.
Formylation: The 5-bromopyridin-3-ylamine is then formylated to introduce the formamido group.
Condensation: The formamido derivative is condensed with 2-methoxyphenyl acetate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the formamido group, potentially converting it to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Products may include phenolic derivatives.
Reduction: Amine derivatives can be formed.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of complex organic molecules.
Biological Studies: It may be used in studies investigating the biological activity of bromopyridine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The formamido group may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridin-3-yl acetate
- 3-Bromopyridine
- 4-Bromopyridine
Uniqueness
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both a bromopyridine and a methoxyphenyl acetate group allows for diverse chemical transformations and interactions with biological targets, setting it apart from simpler bromopyridine derivatives.
Properties
Molecular Formula |
C16H14BrN3O4 |
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Molecular Weight |
392.20 g/mol |
IUPAC Name |
[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H14BrN3O4/c1-10(21)24-14-4-3-11(5-15(14)23-2)7-19-20-16(22)12-6-13(17)9-18-8-12/h3-9H,1-2H3,(H,20,22)/b19-7+ |
InChI Key |
YTQZFQSDYSMWJK-FBCYGCLPSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC |
Origin of Product |
United States |
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